
Naloxone-d5
説明
Naloxone-d5 is an analytical reference material intended for use as an internal standard for the quantification of naloxone by GC- or LC-MS. Naloxone is categorized as an opioid antagonist. Formulations containing naloxone have been used as antidotes for opioid overdose and the prevention of overdose. They have also been used in combination with buprenorphine in the treatment of opiate addiction and in pain management. This product is intended for research and forensic applications.
This compound (CRM) is a certified reference material intended for use as an internal standard for the quantification of naloxone by GC- or LC-MS. Naloxone is categorized as an opioid antagonist. Formulations containing naloxone have been used as antidotes for opioid overdose and the prevention of overdose. They have also been used in combination with buprenorphine in the treatment of opiate addiction and in pain management. This product is intended for research and forensic applications.
A new internal standard suitable for numerous LC/MS and GC/MS applications from forensic analysis and clinical toxicology testing to pharmaceutical analysis and isotope dilution methods. Naloxone is an opiate drug used to counter the effects of opioid overdose.
Naloxone D5 is deuterium labeled Naloxone, which is a pure opioid antagonist.
作用機序
Target of Action
Naloxone D5, also known as Naloxone-d5, primarily targets the μ-opioid receptors (MOR) . These receptors play a crucial role in the body’s response to pain and the effects of opioids.
Mode of Action
Naloxone D5 acts as a competitive inhibitor at the μ-opioid receptor . It antagonizes the action of opioids, reversing their effects .
Biochemical Pathways
Naloxone D5 works by competitively displacing opioid agonists at the μ-opioid receptor . Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .
Pharmacokinetics
Naloxone D5 is rapidly eliminated due to high clearance, with a half-life of 60-120 minutes . The major routes for administration are intravenous, intramuscular, and intranasal . Nasal bioavailability is about 50%, and nasal uptake is likely slower than intramuscular . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .
Result of Action
Naloxone D5 facilitates the proliferation and neuronal differentiation of neural stem cells (NSCs) in a receptor-independent and ten-eleven translocation methylcytosine dioxygenase (TET1)-dependent manner . It counteracts the actions of opioids, such as reduced/arrested respiration, reduced level of consciousness, and miosis and constipation .
Action Environment
The efficacy of Naloxone D5 is lower in opioids that dissociate slowly from the μ-opioid receptors (MOR), such as buprenorphine and carfentanil . The intraindividual, interindividual, and between-study variability in pharmacokinetics in volunteers are large . Variability in the target population is unknown . The environment, including the presence of other drugs and the individual’s constitution, can influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
Naloxone D5, like its parent compound Naloxone, interacts with the μ-opioid receptor (MOR). It acts as an inverse agonist, causing the rapid removal of any other drugs bound to these receptors . The effect of Naloxone D5 depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .
Cellular Effects
Naloxone D5 exerts its effects primarily by reversing the respiratory depression caused by opioids . It restores respiration by competitively displacing opioid agonists at the MOR . The effect of Naloxone D5 on cellular processes is largely dependent on the nature of the opioid agonist it is displacing .
Molecular Mechanism
The molecular mechanism of action of Naloxone D5 involves competitive displacement of opioid agonists at the MOR . As an inverse agonist, it causes the rapid removal of any other drugs bound to these receptors .
Temporal Effects in Laboratory Settings
Naloxone D5 is rapidly eliminated with a half-life of 60–120 minutes due to high clearance . Its metabolites are inactive . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .
Dosage Effects in Animal Models
Fentanyl overdoses likely require higher doses of Naloxone .
Metabolic Pathways
Naloxone D5 is likely to follow similar metabolic pathways as Naloxone. Naloxone is rapidly eliminated due to high clearance, and its metabolites are inactive
Transport and Distribution
The major routes for administration of Naloxone D5 are likely to be intravenous, intramuscular, and intranasal . The nasal bioavailability is about 50% . Nasal uptake is likely slower than intramuscular, as reversal of respiration lags behind intramuscular Naloxone in overdose victims .
生物活性
Naloxone-d5 is a deuterated analog of naloxone, an established opioid antagonist primarily used to reverse opioid overdoses. The incorporation of deuterium atoms enhances the compound's stability and specificity in analytical applications, making it a valuable tool in pharmacokinetic studies. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant case studies.
Chemical Structure : this compound retains the core structure of naloxone but includes five deuterium atoms. This modification affects kinetic isotope effects, which can be beneficial for studying reaction mechanisms involving naloxone.
- Chemical Formula : C₁₁H₁₃D₅N₂O₃
- CAS Number : 1261079-38-2
This compound acts primarily as an opioid receptor antagonist. It binds to the mu-opioid receptors in the central nervous system (CNS), effectively reversing the respiratory depression caused by opioid overdose without producing significant withdrawal symptoms in opioid-dependent individuals. The deuterated form does not significantly alter the pharmacodynamics compared to its non-deuterated counterpart.
Analytical Standard
This compound is frequently employed as an internal standard in quantitative analyses. Its isotopic labeling allows for enhanced detection and quantification in biological assays, particularly in pharmacokinetic studies where accurate measurements of naloxone levels are crucial. This is especially important in scenarios where multiple substances may interfere with drug detection.
Case Studies
- Intranasal Administration : A study involving two patients who self-administered naloxone intranasally post-heroin overdose highlighted the effectiveness of naloxone (including its analogs) in rapidly reversing opioid-induced respiratory depression. Both patients reported immediate recovery without experiencing withdrawal symptoms, underscoring the life-saving potential of naloxone and its derivatives .
- Community Distribution Programs : Research indicates that community-based distribution of naloxone kits has significantly reduced overdose death rates. A study focusing on suburban communities showed varying access to naloxone, emphasizing the need for broader distribution to at-risk populations .
Comparative Biological Activity
The following table summarizes the comparative biological activity and uses of this compound alongside other related compounds:
Compound Name | Structure Similarity | Primary Use | Biological Activity |
---|---|---|---|
Naloxone | Identical base structure without deuterium | Opioid antagonist | Rapid reversal of opioid effects |
Buprenorphine | Partial agonist at mu-opioid receptor | Pain management | Mixed agonist/antagonist properties |
Naltrexone | Opioid antagonist | Treatment for alcohol dependence | Long-acting antagonist |
Carfentanil | Potent opioid agonist | Veterinary anesthesia | High potency with significant risks |
Pharmacokinetics of this compound
Research has shown that this compound exhibits pharmacokinetic properties similar to those of naloxone, making it effective in reversing opioid overdoses. Its use as a reference standard allows for precise measurements in pharmacokinetic studies, aiding in the understanding of drug interactions and efficacy.
Key Pharmacokinetic Findings:
- Bioavailability : Studies indicate that naloxone can be administered via various routes (intranasal, intramuscular) with differing bioavailability profiles.
- Half-life : The half-life of naloxone is relatively short, necessitating repeated doses in cases of severe overdose.
科学的研究の応用
Pharmacokinetic Research
Naloxone-d5 is extensively used as an analytical standard in mass spectrometry techniques, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This application is crucial for studying the metabolism and clearance rates of naloxone in the human body, especially during opioid overdose scenarios. For instance, a study highlighted its role in determining morphine metabolites in human plasma and urine, emphasizing its significance in opioid overdose treatment and the pharmacokinetic studies of opioid metabolites .
Table 1: Key Studies Utilizing this compound
Study Reference | Focus Area | Findings |
---|---|---|
Xu et al. (2018) | Pharmacokinetics | Demonstrated the use of this compound as an analytical standard to study morphine metabolites. |
FDA PREA (2015) | Clinical Pharmacology | Analyzed the pharmacokinetic profile of naloxone formulations, supporting this compound's role in research. |
PMC Article (2021) | Training Programs | Evaluated the effectiveness of naloxone distribution programs, indirectly supporting the need for detailed pharmacokinetic data. |
Drug Development and Optimization
Research involving this compound has also contributed to the development of new formulations and delivery systems for naloxone. For example, recent studies have focused on creating extended-release formulations that utilize this compound to enhance therapeutic effects while minimizing withdrawal symptoms associated with opioid overdose treatments. These formulations aim to provide longer-lasting effects against potent opioids like fentanyl .
Safety and Efficacy Studies
This compound plays a vital role in safety evaluations during clinical trials. By using this isotopically labeled compound, researchers can trace the metabolism of naloxone and assess its safety profile more accurately. This is particularly important for understanding how naloxone interacts with long-acting opioids and ensuring that patients receive effective treatment without adverse effects .
Case Study: this compound in Clinical Trials
A notable case study involved a randomized crossover trial comparing different formulations of naloxone for reversing opioid-induced respiratory depression. The study utilized this compound to monitor drug levels and assess efficacy across various delivery methods, demonstrating its utility in clinical settings .
Community Health Initiatives
This compound has also been implicated in community health initiatives aimed at reducing opioid-related deaths. Research indicates that community distribution programs utilizing naloxone can significantly decrease mortality rates associated with overdoses. The data gathered from these programs often rely on pharmacokinetic insights provided by studies using this compound .
特性
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1/i1D2,2D,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSEJADLWPNLE-HEEDNVRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301344747 | |
Record name | Naloxone-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301344747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261079-38-2 | |
Record name | Naloxone-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301344747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Naloxone-d5 used in research studying Naloxone and its metabolites?
A1: this compound is a deuterated form of Naloxone, serving as an internal standard in analytical methods like LC-MS/MS. [, ] Its similar chemical behavior to Naloxone allows for accurate quantification of Naloxone and its metabolites in biological samples. By comparing the signal of the target compound to the known concentration of this compound, researchers can account for variations during sample preparation and analysis, leading to more reliable results.
Q2: Can you explain the analytical method and validation details mentioned in the context of Naloxone and this compound?
A2: Both research articles describe using a validated LC-MS/MS method to quantify Naloxone and its metabolites. [, ] This technique involves separating the analytes (Naloxone, 6α-naloxol, and this compound) using liquid chromatography and then detecting them based on their mass-to-charge ratio.
- Linearity: Calibration curves demonstrate a linear relationship between analyte concentration and instrument response. [, ]
- Precision: Both inter-day and intra-day precision are assessed to determine the method's repeatability. [, ]
- Accuracy: Accuracy reflects how close the measured values are to the true values. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。